molecular formula C9H13ClFNO2S B1417368 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride CAS No. 1158290-01-7

3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride

Cat. No. B1417368
M. Wt: 253.72 g/mol
InChI Key: ZKKDXIARIXOPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride” were not found, related compounds such as “3-Cyano-4-fluorobenzenesulfonyl chloride” and “3-Chloro-4-fluorobenzenesulfonyl chloride” have been synthesized from various precursors .

Scientific Research Applications

Emerging Contaminants in Aquatic Environments

Research on parabens, which are esters of para-hydroxybenzoic acid, sheds light on the occurrence, fate, and behavior of certain chemicals in aquatic environments. Although not directly related to "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," the study of parabens illustrates how chemical compounds can impact water systems and the importance of understanding their environmental fate (Haman et al., 2015).

Synthesis of Chemical Compounds

The development of practical synthesis methods for chemical compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the ongoing need for efficient and environmentally friendly production techniques. This research area might encompass methods relevant to the synthesis of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride" and its applications in pharmaceuticals or other fields (Qiu et al., 2009).

Luminescent Materials for Sensing Applications

Studies on nanostructured luminescent micelles demonstrate the potential of chemical compounds to serve as sensors for detecting hazardous materials. While not specific to "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," the principles of creating sensitive and selective sensors could be relevant (Paria et al., 2022).

Antibacterial Agents

The exploration of fluoroquinolones as potent antibacterial agents exemplifies the medical applications of fluorine-containing compounds. Research in this domain may parallel the pharmaceutical applications of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," especially if it exhibits antibacterial properties (da Silva et al., 2003).

Fluoroalkylation in Aqueous Media

The advancement of fluoroalkylation reactions in aqueous media underscores the importance of incorporating fluorinated groups into molecules for enhancing their properties. This area of research may offer insights into the chemical manipulation and potential applications of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride" in creating more effective compounds (Song et al., 2018).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKDXIARIXOPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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